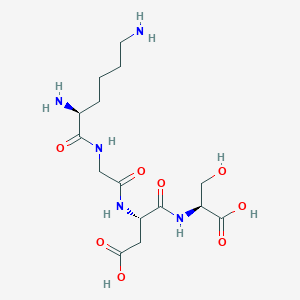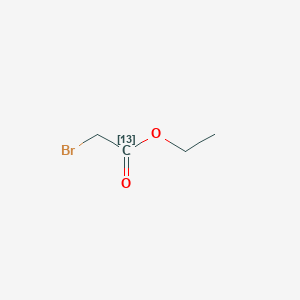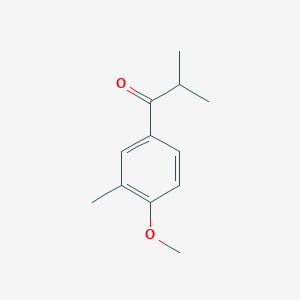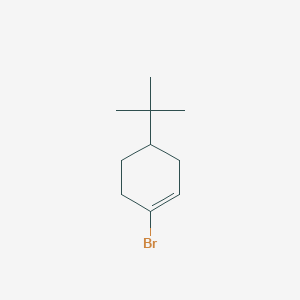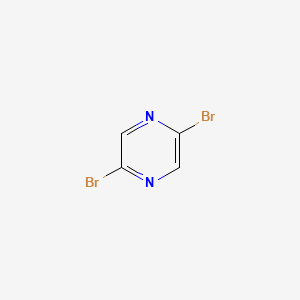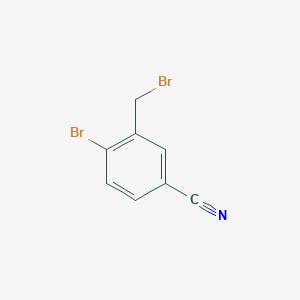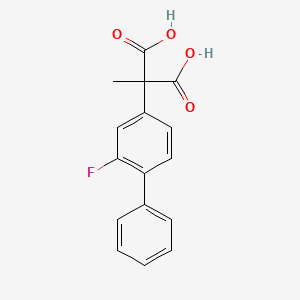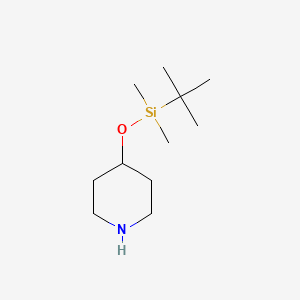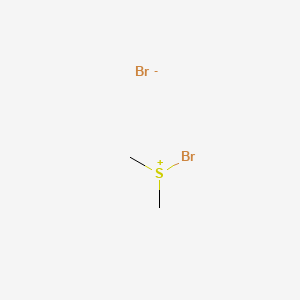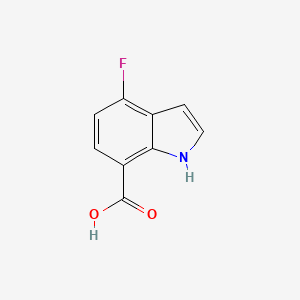
4-fluoro-1H-indole-7-carboxylic Acid
概要
説明
4-Fluoro-1H-indole-7-carboxylic acid is a compound that belongs to the class of indole carboxylic acids, which are known for their diverse biological activities and applications in medicinal chemistry. Indole carboxylic acids are characterized by an indole core, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and a carboxylic acid functional group. The presence of a fluorine atom at the 4-position of the indole ring can influence the electronic properties and reactivity of the molecule, potentially leading to unique biological activities or chemical behaviors.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods, including the aza-Friedel-Crafts reaction, which is a powerful tool for constructing the indole skeleton. A three-component aza-Friedel-Crafts reaction catalyzed by carboxylic acid in water has been developed to synthesize 3-substituted indoles, which can be further transformed into biologically active compounds . Although this method does not directly pertain to 4-fluoro-1H-indole-7-carboxylic acid, it exemplifies the synthetic strategies employed in the generation of indole carboxylic acids.
Molecular Structure Analysis
The molecular structure of indole carboxylic acids has been extensively studied, with X-ray crystallography revealing details such as hydrogen-bonded cyclic carboxylic acid dimers and intermolecular hydrogen bonds that contribute to the stability and conformation of these molecules . The presence of substituents like fluorine can further influence the molecular geometry and intermolecular interactions, which are crucial for the compound's chemical and biological properties.
Chemical Reactions Analysis
Indole carboxylic acids can participate in various chemical reactions due to the reactivity of the carboxylic acid group and the indole ring. For instance, the synthesis of fluorinated quinoline carboxylic acids involves reactions such as cyclization and hydrolysis, which are common in the preparation of indole derivatives . The fluorine substituent can also affect the reactivity of the indole ring, potentially leading to selective reactions at specific positions.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole carboxylic acids, including their solubility, melting points, and acidity, are influenced by the nature of the substituents and the overall molecular structure. The introduction of a fluorine atom can alter these properties by affecting the electron distribution within the molecule. For example, the synthesis and properties of 6-fluoro-7-chloro-4-oxo-4H-chromene-3-carboxylic acid demonstrate how halogen substituents can impact the compound's characteristics .
科学的研究の応用
-
Pharmaceutical Research
-
Chemical Synthesis
-
Biological Research
-
Antiviral Research
-
Organic Synthesis
-
Agricultural Research
-
Environmental Science
-
Food Science
Safety And Hazards
The safety information for 4-fluoro-1H-indole-7-carboxylic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
将来の方向性
Indole derivatives, including 4-fluoro-1H-indole-7-carboxylic acid, have attracted increasing attention in recent years due to their physiological activity, which includes anticancer, antimicrobial, antiviral, anti-inflammatory activities, and more . The investigation of novel methods of synthesis has attracted the attention of the chemical community . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
特性
IUPAC Name |
4-fluoro-1H-indole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO2/c10-7-2-1-6(9(12)13)8-5(7)3-4-11-8/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLCLHCOKQFBPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468859 | |
| Record name | 4-fluoro-1H-indole-7-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-1H-indole-7-carboxylic Acid | |
CAS RN |
313337-34-7 | |
| Record name | 4-fluoro-1H-indole-7-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

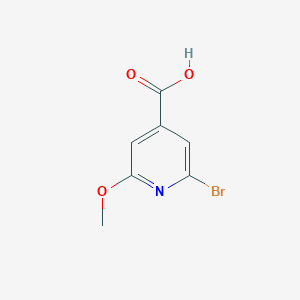
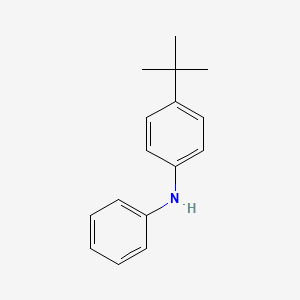
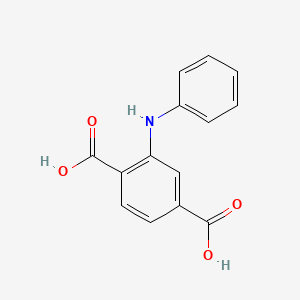
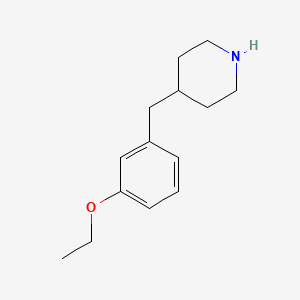
![Tert-butyl [2-cyclobutyl-1-(hydroxymethyl)ethyl]carbamate](/img/structure/B1339091.png)
